(Z)-tert-butyl 2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
Properties
IUPAC Name |
tert-butyl 2-[[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-19(2,3)25-17(20)11-23-13-6-7-14-15(9-13)24-16(18(14)21)10-12-5-4-8-22-12/h4-10H,11H2,1-3H3/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKKCXLIMHHYLI-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CO3)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CO3)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-tert-butyl 2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves a multi-step process:
Formation of the furan-2-ylmethylene intermediate: This step involves the condensation of furan-2-carbaldehyde with an appropriate ketone or aldehyde under acidic or basic conditions to form the furan-2-ylmethylene intermediate.
Cyclization to form the benzofuran moiety: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the benzofuran ring.
Esterification: The final step involves the esterification of the hydroxyl group with tert-butyl bromoacetate in the presence of a base like potassium carbonate to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems and advanced purification techniques would ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction of the carbonyl group in the benzofuran moiety can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ester group.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Benzofuran-2-ylmethanol derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-tert-butyl 2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate serves as a versatile intermediate for the synthesis of more complex molecules
Biology
The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of significant interest. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, the compound is being investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the materials science field, the compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism by which (Z)-tert-butyl 2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exerts its effects involves its interaction with specific molecular targets. The furan and benzofuran rings can engage in π-π stacking interactions with aromatic residues in proteins, while the ester group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (Z)-tert-butyl 2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate can be contextualized by comparing it to four closely related derivatives (Table 1).
Table 1: Structural and Physicochemical Comparison of Analogous Compounds
*XLogP3: Calculated partition coefficient (lipophilicity); †Estimated based on structural analogs; ‡Thiophene’s sulfur contributes to higher lipophilicity.
Substituent Effects
- Electron-Donating vs. In contrast, the 3-fluorophenyl substituent () introduces electron-withdrawing effects, which may alter binding affinities or metabolic stability .
- Heteroatom Influence : The 3-methylthiophen-2-yl group () incorporates sulfur, which increases lipophilicity (higher XLogP3) and may improve membrane permeability compared to oxygen-containing furans .
- Steric Effects: The 4-tert-butylphenyl substituent () adds significant steric bulk, likely reducing solubility but enhancing hydrophobic interactions in nonpolar environments .
Ester Group Impact
- tert-Butyl vs. However, the tert-butyl group increases molecular weight and lipophilicity, which may reduce aqueous solubility.
Calculated Properties and Bioavailability
- Lipophilicity (XLogP3) : The target compound’s estimated XLogP3 (~3.8) places it between the hydrophilic benzo[d][1,3]dioxole derivative (, XLogP3 ~3.5) and the highly lipophilic 4-tert-butylphenyl analog (, XLogP3 5.2). This balance may optimize passive diffusion across biological membranes.
- Hydrogen Bond Acceptors : The furan-2-ylmethylene group contributes to a moderate hydrogen bond acceptor count (6), similar to the benzo[d][1,3]dioxole analog (7 in ) but higher than fluorophenyl or thiophene derivatives (5) .
Research Implications
The furan-2-ylmethylene group may offer unique electronic properties for targeting enzymes or receptors sensitive to oxygen-rich ligands.
The tert-butyl ester could enhance stability in vivo compared to methyl esters, making the compound a candidate for prolonged-action formulations.
Further studies should explore substituent effects on solubility, protein binding, and metabolic pathways to refine structure-activity relationships.
Biological Activity
(Z)-tert-butyl 2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. The structure incorporates a furan moiety, which is known for its ability to interact with various biological targets, making it a candidate for drug development.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈O₄. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological activity.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may modulate oxidative stress and inflammatory responses by interacting with enzymes and receptors involved in these pathways. The presence of both furan and benzofuran moieties enhances its potential to act as a pharmacological agent.
Biological Activity Overview
Research has indicated several key biological activities associated with this compound:
- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress.
- Anti-inflammatory Effects : It has shown potential in reducing inflammation in various animal models.
- Antimicrobial Properties : Studies have indicated that it possesses antimicrobial activity against certain bacterial strains.
Case Studies
Several studies have explored the biological effects of similar compounds, providing insights into the potential applications of this compound:
Study 1: Antioxidant Activity
A study assessed the antioxidant capacity of related benzofuran derivatives, demonstrating their efficacy in scavenging free radicals and reducing oxidative damage in cellular models .
Study 2: Anti-inflammatory Effects
In a model of neuropathic pain, compounds similar to this compound showed significant anti-inflammatory effects without affecting locomotor behavior . This suggests a favorable safety profile for potential therapeutic use.
Study 3: Antimicrobial Activity
Research has indicated that benzofuran derivatives exhibit antimicrobial properties against various pathogens. The specific interactions of these compounds with microbial enzymes make them promising candidates for developing new antibiotics .
Data Table: Summary of Biological Activities
Q & A
Q. What theoretical frameworks guide the development of this compound as a therapeutic agent?
- Methodological Answer : Link research to the "colchicine-site binder" framework () and structure-activity relationship (SAR) theories. Incorporate pharmacokinetic principles (Lipinski’s Rule of Five) and toxicity prediction tools (ProTox-II) to balance efficacy and safety .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
